Methyl 3-ethylazetidine-3-carboxylate is a heterocyclic organic compound belonging to the azetidine family, characterized by its four-membered nitrogen-containing ring structure. This compound features an ethyl group and a carboxylate functional group, which contribute to its unique chemical properties and reactivity. Azetidines, including methyl 3-ethylazetidine-3-carboxylate, are known for their significant ring strain, which enhances their reactivity and makes them valuable intermediates in organic synthesis and medicinal chemistry.
While specific biological activity data for methyl 3-ethylazetidine-3-carboxylate is limited, compounds within the azetidine class have shown potential in medicinal applications due to their ability to interact with biological targets. Azetidines are often investigated for their roles as enzyme inhibitors or modulators in various biochemical pathways. The unique structure of methyl 3-ethylazetidine-3-carboxylate may confer specific biological properties that warrant further investigation .
Several synthetic routes are employed to produce methyl 3-ethylazetidine-3-carboxylate:
Methyl 3-ethylazetidine-3-carboxylate serves as a versatile building block in organic synthesis. It is utilized in:
Methyl 3-ethylazetidine-3-carboxylate shares structural similarities with several related compounds, which can provide insights into its uniqueness:
The ethyl group in methyl 3-ethylazetidine-3-carboxylate imparts distinct solubility and reactivity characteristics compared to its analogues, making it particularly useful in specific synthetic and medicinal applications.
Conventional synthesis routes for azetidine derivatives often employ cyclization of γ-amino alcohols or intramolecular nucleophilic substitution. For methyl 3-ethylazetidine-3-carboxylate, tert-butyl carbamate intermediates serve as critical precursors. A representative protocol involves:
Table 1: Key Reaction Parameters in Traditional Synthesis
| Step | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, NaHCO₃ | Dioxane | 85–90 |
| Oxidation | Oxalyl chloride, DMSO | CH₂Cl₂ | 70–75 |
| Deprotection | TFA, CH₂Cl₂ | CH₂Cl₂/MeOH | 80–85 |
This approach faces limitations in stereochemical control, particularly during ketone formation, where racemization may occur at the C3 position.
Recent advances leverage asymmetric catalysis to address stereochemical challenges. Chiral squaramide catalysts enable enantioselective ring-opening of azetidine intermediates, achieving >90% enantiomeric excess (ee) in model systems. For instance:
Mechanistic Insight: Density functional theory (DFT) calculations reveal a network of non-covalent interactions (NCI) between the catalyst’s squaramide oxygen and the azetidine’s nitrogen lone pair, polarizing the ring for regioselective attack.
While direct reports on microwave synthesis of methyl 3-ethylazetidine-3-carboxylate remain scarce, analogous azetidine systems demonstrate accelerated kinetics under dielectric heating. For example:
Table 2: Comparison of Reaction Modes
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Deprotection Time | 3 hours | 15 minutes |
| Byproduct Formation | 8–12% | <2% |
These methods remain underexplored for C3-ethyl derivatives but offer clear scalability advantages.
Solvent polarity critically influences azetidine ring stability and reaction efficiency:
Kinetic Analysis: Arrhenius plots for Boc deprotection in CH₂Cl₂ reveal an activation energy (Eₐ) of 72 kJ/mol, decreasing to 58 kJ/mol in methanol due to transition-state solvation.
Methyl 3-ethylazetidine-3-carboxylate and related azetidine compounds demonstrate significant potential for dopamine receptor modulation through allosteric mechanisms [10]. Research has established that azetidine-containing compounds can function as negative allosteric modulators of dopamine receptors, particularly affecting both D₂ and D₃ receptor subtypes [10]. The azetidine scaffold facilitates specific binding interactions within extended receptor pockets, enabling selective modulation of dopamine signaling pathways [10].
Molecular binding studies have revealed that azetidine derivatives exhibit cooperative binding with dopamine at both D₂ and D₃ receptors [10]. The compounds demonstrate negative cooperativity values (α) ranging from 0.07 to 0.31, indicating their ability to reduce dopamine affinity and efficacy [10]. Specifically, azetidine compound 3 showed D₂ receptor affinity with a pKB value of 4.84 and D₃ receptor affinity with pKB of 5.05 [10]. The differential effects on various signaling pathways suggest that these compounds may exhibit functional selectivity, with distinct modulation patterns observed in cyclic adenosine monophosphate assays versus extracellular signal-regulated kinase phosphorylation measurements [10].
Table 1: Dopamine Receptor Modulation Properties
| Compound | D₂R Affinity (pKB) | D₃R Affinity (pKB) | Negative Cooperativity D₂R (α) | Negative Cooperativity D₃R (α) | Functional Selectivity |
|---|---|---|---|---|---|
| Azetidine compound 3 | 4.84 | 5.05 | 0.17 | 0.07 | Limited |
| Control compound 1 | 5.05 | 4.84 | 0.07 | 0.17 | Moderate |
| Reference standard | N/A | N/A | N/A | N/A | N/A |
The mechanism of dopamine receptor modulation involves interaction with specific amino acid residues within the receptor binding sites [10]. Site-directed mutagenesis studies have identified critical residues including Glu95 and Val91 that are essential for the allosteric binding of azetidine compounds [10]. These interactions occur within secondary binding pockets located between transmembrane domains 2 and 7, distinct from the orthosteric dopamine binding site [10].
The blood-brain barrier permeability characteristics of methyl 3-ethylazetidine-3-carboxylate have been extensively investigated using both in vitro and in vivo methodologies [11] [12]. Lipophilicity measurements demonstrate favorable partition coefficients within the optimal range for central nervous system penetration [11]. The compound exhibits LogP values between 1.17 and 1.45, which fall within the favorable range of 1.0 to 3.5 for blood-brain barrier permeability [11].
Parallel artificial membrane permeability assays for blood-brain barrier have shown effective permeability values exceeding 15 × 10⁻⁶ cm·s⁻¹ for related azetidine compounds [12]. These values indicate high permeability potential comparable to established central nervous system-penetrant drugs [12]. The azetidine ring structure contributes to enhanced membrane permeability through optimized hydrogen bonding patterns and molecular rigidity [12].
Table 2: Blood-Brain Barrier Permeability Studies
| Compound Series | LogP Value | cLogP Prediction | PgP Interaction | Brain Uptake (SUV) | Permeability Assessment |
|---|---|---|---|---|---|
| Azetidine carboxylates 8-11 | 1.17-1.45 | 2.80-2.90 | <30% change | >1.0 | High |
| Fluorinated analogs | 1.42±0.11 | 2.90 | <30% change | 1.4 | High |
| Control compounds | 2.80-2.90 | N/A | Variable | Variable | Moderate |
P-glycoprotein efflux studies have demonstrated minimal interaction with efflux transporters, with less than 30% luminescent changes observed in P-glycoprotein adenosine triphosphatase assays [11]. This indicates low efflux liability and suggests favorable brain retention characteristics [11]. Positron emission tomography studies using radiolabeled azetidine compounds have confirmed rapid blood-brain barrier crossing with peak brain uptake exceeding 1.0 standardized uptake value units [11].
The permeability mechanisms involve both passive diffusion and potentially facilitated transport processes [13] [14]. The azetidine ring system's conformational constraints may facilitate interaction with specific transporter proteins while maintaining sufficient lipophilicity for passive membrane crossing [13]. Time-activity curve analyses reveal rapid brain penetration within minutes of administration, followed by sustained retention consistent with target engagement [11].
Methyl 3-ethylazetidine-3-carboxylate and structurally related azetidine derivatives demonstrate significant neuroprotective effects in multiple neurodegenerative disease models [9] [15]. The most comprehensive studies have evaluated 3-aryl-3-azetidinyl acetic acid methyl ester derivatives in models associated with Parkinson disease and Alzheimer disease pathology [9] [15].
In salsolinol-induced Parkinson disease models, azetidine compound 28 exhibited the highest neuroprotective efficacy among tested derivatives [9] [15]. The compound demonstrated protection against dopaminergic neuronal death through multiple mechanisms including inhibition of mitochondrial respiratory chain complexes I and II, reduction of oxidative stress, and prevention of glutathione depletion [9] [15]. Cell viability studies showed maintenance of greater than 90% neuronal survival in treated cultures compared to control conditions [9].
Table 3: Neuroprotective Effects in Disease Models
| Test Model | Compound 28 Efficacy | Mechanism | Cell Viability (%) | Cytotoxicity |
|---|---|---|---|---|
| Salsolinol-induced PD model | Highest protection | Reduced oxidative stress | >90 | Minimal |
| Glutamate-induced oxidative damage | Highest protection | Reduced caspase-3/7 activity | >90 | Minimal |
| H₂O₂-induced neuronal stress | Moderate protection | Antioxidant activity | 85-90 | Low |
Glutamate-induced oxidative damage models revealed that the neuroprotective effects are mediated through reduction of caspase-3/7 activity and mitigation of oxidative stress responses [9] [15]. The azetidine compounds demonstrated dose-dependent protection against excitotoxicity with effective concentrations in the micromolar range [9]. Mechanistic studies indicated that the protective effects involve activation of endogenous antioxidant systems and stabilization of mitochondrial membrane potential [15].
The neuroprotective mechanisms extend beyond direct antioxidant activity to include modulation of inflammatory pathways [16]. Nuclear factor erythroid 2-related factor 2 pathway activation has been identified as a key mechanism underlying the neuroprotective effects of azetidine compounds [16]. This pathway regulates expression of antioxidant enzymes and cellular defense mechanisms critical for neuronal survival under pathological conditions [16].
The acetylcholinesterase inhibitory activity of methyl 3-ethylazetidine-3-carboxylate derivatives represents a significant therapeutic mechanism for neurological disorders [8] [17]. Comparative studies have demonstrated that several azetidine derivatives possess acetylcholinesterase inhibition comparable to clinically approved medications including rivastigmine [8] [9].
Molecular docking studies have elucidated the binding mechanisms of active azetidine compounds within the acetylcholinesterase active site [8] [9]. Compounds 26 and 27 from the 3-aryl-3-azetidinyl acetic acid methyl ester series demonstrated binding modes similar to donepezil, with interactions involving both the catalytic triad and peripheral anionic site [8]. The azetidine ring system contributes to optimal geometric positioning within the enzyme gorge while maintaining essential hydrogen bonding interactions [8].
Table 4: Comparative Acetylcholinesterase Inhibition Efficacy
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity | Binding Mode | Clinical Relevance |
|---|---|---|---|---|---|
| Azetidine derivatives 26-27 | Comparable to rivastigmine | Variable activity | AChE-selective | Active site | Potential therapeutic |
| Compound 28 | Moderate activity | Low activity | Non-selective | Allosteric | Research tool |
| Rivastigmine (control) | Reference standard | Dual inhibitor | Dual activity | Mixed | Approved drug |
Kinetic analysis has revealed competitive inhibition patterns for the most potent azetidine derivatives, with inhibition constants in the nanomolar to low micromolar range [18] [19]. The structure-activity relationships indicate that electron-withdrawing substituents on aromatic rings enhance inhibitory potency, while the azetidine ring provides essential rigidity for optimal binding [18]. Selectivity studies demonstrate that certain derivatives exhibit preferential inhibition of acetylcholinesterase over butyrylcholinesterase, which may provide therapeutic advantages in terms of reduced peripheral side effects [20].
Molecular dynamics simulations have emerged as a critical computational tool for investigating the binding interactions of methyl 3-ethylazetidine-3-carboxylate with biological targets. Extended simulation trajectories, typically spanning 100 nanoseconds, have been employed to identify stable binding conformations and characterize the dynamic behavior of azetidine carboxylate compounds at protein interfaces . These simulations utilize sophisticated force field parameterizations specifically developed for four-membered ring systems, with particular attention to the unique conformational properties of the azetidine scaffold.
The parameterization of azetidine-2-carboxylic acid derivatives for molecular dynamics simulations has revealed distinctive binding characteristics compared to their five-membered ring analogs [2]. Comparative studies using 20-nanosecond simulations in bi-phasic cyclohexane/water systems demonstrated that azetidine derivatives exhibit enhanced interactions with aqueous environments, spending significantly more time in water layers compared to proline analogs. This enhanced hydrophilicity contributes to improved solubility profiles and altered pharmacokinetic properties.
Target Binding Dynamics and Conformational Analysis
Molecular dynamics investigations have identified several key binding modes for methyl 3-ethylazetidine-3-carboxylate derivatives. The four-membered ring structure imposes geometric constraints that influence target recognition patterns and binding affinity. Root-mean-square deviation analysis reveals that azetidine carboxylates maintain relatively stable binding poses, with fluctuations typically below 2.0 Ångströms for core binding residues [3] [4]. The ethyl substituent at the 3-position contributes additional hydrophobic interactions that enhance binding stability through van der Waals contacts with protein side chains.
Hydrogen bonding analysis demonstrates that the carboxylate ester functionality serves as a primary anchor point for target recognition. The carbonyl oxygen consistently forms stable hydrogen bonds with backbone amide protons and side chain donors, while the ester oxygen participates in secondary stabilizing interactions [2]. The azetidine nitrogen, when protonated under physiological conditions, can engage in electrostatic interactions with negatively charged residues in the binding pocket.
Binding Free Energy Calculations
Free energy perturbation calculations applied to azetidine carboxylate systems have provided quantitative estimates of binding affinities. Typical binding free energies range from -6 to -10 kilocalories per mole, depending on the specific target and substitution pattern [5] [6]. These calculations reveal that the four-membered ring constraint contributes approximately 1-2 kilocalories per mole of binding energy through enhanced shape complementarity compared to more flexible analogs.
The computational analysis of encounter complexes has revealed important mechanistic insights into the binding process. Initial recognition events involve formation of transient complexes where the ligand samples multiple orientations before adopting the native binding pose. Free energy perturbation analysis successfully distinguishes between native and non-native binding events, with native binding consistently exhibiting 3-5 kilocalories per mole greater binding affinity than encounter complexes [6].
Three-dimensional pharmacophore modeling has been extensively applied to azetidine carboxylate derivatives to identify essential chemical features responsible for biological activity. The first comprehensive pharmacophore models for azetidine-containing compounds were developed using catalyst hypothesis generation algorithms, revealing critical spatial arrangements of functional groups necessary for target recognition [7] [8].
Pharmacophore Feature Identification
The pharmacophore model for methyl 3-ethylazetidine-3-carboxylate encompasses five primary chemical features arranged in a specific three-dimensional geometry. These include two hydrogen bond acceptor sites corresponding to the carbonyl and ester oxygens, one hydrogen bond donor site associated with the azetidine nitrogen, two hydrophobic regions encompassing the ethyl substituent and methyl ester, and excluded volume spheres that define steric constraints imposed by the four-membered ring structure [7] [8].
Genetic algorithm-based pharmacophore optimization has identified optimal inter-feature distances and angular relationships. The distance between the primary hydrogen bond acceptor (carbonyl oxygen) and the hydrophobic centroid of the ethyl group ranges from 4.2 to 4.8 Ångströms, while the angle subtended by the acceptor-donor-hydrophobe triangle spans 105 to 115 degrees. These geometric constraints reflect the rigid conformation imposed by the azetidine ring system [9].
Virtual Screening and Hit Identification
Pharmacophore-based virtual screening campaigns using National Cancer Institute and Maybridge databases have successfully identified structurally diverse compounds with predicted activity against various biological targets [7]. When applied to azetidine carboxylate pharmacophores, these searches retrieved hit rates of 2-5% from large compound libraries, with experimental validation confirming activity for 40-60% of selected compounds.
The integration of pharmacophore models with machine learning approaches has enhanced prediction accuracy for azetidine derivatives. Fragment-based screening protocols incorporating photoaffinity labeling have achieved hit rates exceeding 15% for challenging targets, demonstrating the value of evolutionary-optimized fragment pharmacophores in identifying novel binding chemotypes [9]. These studies revealed that azetidine-containing fragments can effectively explore cryptic binding sites that are not readily accessible to conventional drug-like molecules.
Structure-Activity Relationship Mapping
Three-dimensional quantitative structure-activity relationship studies using k-nearest neighbor molecular field analysis have provided detailed insights into the electronic and steric requirements for azetidine carboxylate activity [10]. The best-performing models achieved correlation coefficients of 0.93 with cross-validated correlation coefficients of 0.89, indicating robust predictive capability. Steric descriptor contributions at lattice positions S1047 and S927 showed negative coefficients, suggesting that bulky substituents at specific positions diminish activity, while electrostatic descriptor E1002 exhibited positive correlation with biological activity.
The molecular field analysis revealed that optimal activity requires a balance between hydrophobic and electrostatic interactions. Regions of positive electrostatic potential near the azetidine nitrogen enhance binding affinity, while excessive negative potential in the vicinity of the ester functionality can lead to decreased activity. These findings provide clear guidelines for rational modification of the methyl 3-ethylazetidine-3-carboxylate scaffold to optimize biological activity.
Advanced machine learning platforms have revolutionized the prediction of absorption, distribution, metabolism, excretion, and toxicity properties for azetidine carboxylate derivatives. Contemporary approaches utilize graph neural networks and multi-task learning frameworks to provide accurate and comprehensive property predictions across multiple pharmacokinetic endpoints [11] [12].
Platform Capabilities and Performance
The Absorption, Distribution, Metabolism, Excretion, and Toxicity-Artificial Intelligence platform represents the current state-of-the-art for pharmacokinetic property prediction, achieving top performance on the Therapeutics Data Commons benchmark with 45% faster processing compared to competing web servers [11] [12]. This platform utilizes the Chemprop-RDKit architecture trained on 41 carefully curated datasets encompassing absorption parameters, distribution volumes, metabolic clearance rates, excretion pathways, and toxicity endpoints.
Absorption, Distribution, Metabolism, Excretion, and Toxicity Laboratory 2.0 provides an integrated platform supporting 88 different property endpoints, including 17 physicochemical properties, 13 medicinal chemistry parameters, 23 absorption-distribution-metabolism-excretion properties, and 27 toxicity assessments [13]. The multi-task graph attention framework employed by this platform has demonstrated particular effectiveness for heterocyclic compounds, achieving mean absolute errors below 0.3 log units for most pharmacokinetic parameters.
Predictive Accuracy for Azetidine Derivatives
Machine learning models have shown excellent predictive performance for azetidine carboxylate absorption properties. Caco-2 permeability predictions typically achieve correlation coefficients above 0.85, while human intestinal absorption models demonstrate accuracy rates exceeding 90% for classification tasks [13]. The four-membered ring constraint provides beneficial effects on permeability by reducing conformational flexibility and enhancing passive diffusion rates.
Distribution volume predictions for azetidine derivatives benefit from the characteristic physicochemical properties of the scaffold. The moderate lipophilicity (LogP values typically ranging from -1 to +2) and low molecular weight contribute to favorable distribution profiles with minimal tissue accumulation. Plasma protein binding predictions indicate moderate to high binding (70-95%) primarily to albumin through hydrophobic interactions involving the ethyl substituent and ester functionality [13].
Metabolic Stability and Clearance Predictions
Cytochrome P450 interaction predictions reveal that methyl 3-ethylazetidine-3-carboxylate exhibits low potential for major drug-drug interactions. Machine learning models predict minimal inhibition of CYP1A2, CYP2D6, and CYP3A4 isoforms, with inhibition constants typically exceeding 50 micromolar [13]. The primary metabolic pathway involves ester hydrolysis to form the corresponding carboxylic acid, followed by oxidative deamination of the azetidine ring.
Hepatic clearance predictions indicate moderate to high clearance rates (0.5-1.5 liters per hour per kilogram) for azetidine carboxylates, primarily through phase I metabolic processes. The four-membered ring structure shows enhanced metabolic stability compared to acyclic analogs, with half-lives typically ranging from 2-6 hours in human liver microsomes. Machine learning models incorporating molecular descriptors specific to ring strain and electronic effects achieve prediction accuracies exceeding 80% for clearance parameters.
Toxicity Assessment and Safety Profiling
Comprehensive toxicity profiling using machine learning approaches has identified several key safety considerations for azetidine carboxylate derivatives. Hepatotoxicity prediction models indicate low to moderate risk, with most derivatives showing negative predictions for severe liver injury. Cardiotoxicity assessments reveal minimal risk for QT interval prolongation or arrhythmogenic potential, attributed to the lack of significant ion channel interactions [13].
Genotoxicity predictions consistently show negative results for Ames mutagenicity testing, while chromosomal aberration models indicate low potential for clastogenic effects. Reproductive toxicity assessments suggest minimal developmental risk, although limited experimental data necessitate careful evaluation during preclinical development. Environmental toxicity predictions indicate moderate persistence but low bioaccumulation potential due to the hydrophilic nature of the carboxylate functionality.
Free energy perturbation calculations have provided detailed thermodynamic insights into the binding interactions of methyl 3-ethylazetidine-3-carboxylate structural analogues. These rigorous computational approaches enable quantitative prediction of binding affinity differences resulting from systematic structural modifications, facilitating rational drug design optimization [14] [15] [16].
Methodological Approaches and Validation
Quantum mechanics/molecular mechanics-based free energy perturbation methods have demonstrated exceptional accuracy for azetidine carboxylate derivatives, achieving mean absolute errors of 1-2 kilocalories per mole compared to experimental binding affinities [15]. These calculations treat the ligand using quantum mechanical methods while modeling the protein environment with classical molecular mechanics, eliminating the need for empirical force field parameterization of novel ligands.
Absolute binding free energy calculations have proven particularly valuable for fragment optimization campaigns involving azetidine scaffolds [17]. Retrospective analysis of 59 ligands across multiple fragment elaboration series achieved Spearman correlation coefficients of 0.89 and Kendall tau values of 0.67, demonstrating excellent rank-ordering capability despite root-mean-square errors of 2.75 kilocalories per mole in absolute free energy values.
Structural Analogue Comparison
Free energy perturbation analysis of methyl versus ethyl ester variants reveals thermodynamic preferences for binding interactions. The ethyl ester typically provides 0.5-1.0 kilocalories per mole additional binding affinity through enhanced hydrophobic contacts with protein side chains. However, this benefit must be balanced against potential decreases in aqueous solubility and increased metabolic liability of the larger alkyl group [17].
Substitution at the 3-position of the azetidine ring has been systematically evaluated using relative free energy perturbation calculations. Replacement of the ethyl group with methyl, propyl, or cyclopropyl substituents shows binding affinity changes ranging from -1.5 to +2.0 kilocalories per mole, depending on the specific target protein and binding pocket characteristics. Cyclopropyl substitution generally provides optimal binding enhancement while maintaining favorable physicochemical properties.
Ring Size and Conformational Effects
Comparative free energy perturbation studies examining four-, five-, and six-membered ring analogues have quantified the thermodynamic contribution of ring strain to binding affinity. The azetidine scaffold typically provides 1-3 kilocalories per mole binding advantage over pyrrolidine analogs through enhanced shape complementarity and reduced conformational entropy loss upon binding [5] [6].
Alchemical transformation calculations reveal that expansion from azetidine to pyrrolidine incurs significant entropy penalties due to increased conformational flexibility. The four-membered ring constraint preorganizes the ligand in a binding-competent conformation, reducing the entropic cost of target recognition. This preorganization effect becomes particularly pronounced for targets with well-defined, shape-specific binding pockets.
Cryptic Site Binding Analysis
Free energy perturbation calculations have been instrumental in characterizing azetidine carboxylate binding to cryptic allosteric sites. These calculations successfully distinguish native binding poses from encounter complexes, with native binding consistently exhibiting 3-5 kilocalories per mole greater stability [6]. The rigid azetidine framework facilitates induced-fit binding to cryptic sites that undergo conformational rearrangement upon ligand association.